4-(Methoxymethyl)benzohydrazide

Lipophilicity Druglikeness Physicochemical Properties

Optimizing benzohydrazide-based enzyme inhibition (AChE IC50 13.2-59.1 µM) or urease activity (IC50 0.87-19.0 µM) requires precise substituent control. Standard methoxy or trifluoromethyl analogs cannot replicate the methoxymethyl group’s electronic/steric profile. This product solves analog variability: - Distinct LogP 0.44 & TPSA 64.35 Ų for permeability studies - Hydrazide moiety enables hydrazone & 1,3,4-oxadiazole synthesis - ≥98% HPLC purity, solid form, for R&D & manufacturing use

Molecular Formula C9H12N2O2
Molecular Weight 180.20
CAS No. 1098351-03-1
Cat. No. B3045559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Methoxymethyl)benzohydrazide
CAS1098351-03-1
Molecular FormulaC9H12N2O2
Molecular Weight180.20
Structural Identifiers
SMILESCOCC1=CC=C(C=C1)C(=O)NN
InChIInChI=1S/C9H12N2O2/c1-13-6-7-2-4-8(5-3-7)9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12)
InChIKeyRVYHECTXIMZTMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Methoxymethyl)benzohydrazide Specifications


4-(Methoxymethyl)benzohydrazide (C₉H₁₂N₂O₂, MW 180.20 g/mol) is a substituted benzohydrazide derivative featuring a para-methoxymethyl group on the phenyl ring and a terminal hydrazide moiety. This compound is typically supplied as a solid with a purity of 98% (HPLC), and it is intended for research and further manufacturing use only . The structure incorporates a hydrazide group that can engage in hydrogen bonding and metal coordination, while the methoxymethyl substituent influences the molecule's lipophilicity and solubility compared to unsubstituted or methoxy-only benzohydrazide analogs .

Synthetic Workflow Hydrazone, oxadiazole, and metal-coordination synthesis
Substituent Profile para-Methoxymethyl group modifies lipophilicity and hydrogen-bonding capacity
Procurement Context Research-grade solid, certified purity, store at 2–8 °C sealed dry

Why Substitution with Other Benzohydrazides Fails


The biological activity and physicochemical properties of benzohydrazide derivatives are highly sensitive to the nature and position of substituents on the aromatic ring. For example, among a series of 22 substituted benzohydrazide Schiff base adducts, acetylcholinesterase inhibitory IC₅₀ values varied over a 4.5‑fold range (13.2 µM to 59.1 µM) [1]. Similarly, urease inhibition by benzohydrazide derivatives spanned an IC₅₀ range from 0.87 µM to 19.0 µM [2]. The methoxymethyl substituent in 4‑(methoxymethyl)benzohydrazide imparts distinct electronic and steric effects that cannot be replicated by simple methoxy, trifluoromethyl, or unsubstituted analogs, making it unsuitable for direct substitution in sensitive synthetic or biological applications without experimental validation.

Substituent-dependent activity Benzohydrazide inhibitory profiles are highly sensitive to ring substitution; methoxymethyl may not behave like methoxy or trifluoromethyl analogs.
Physicochemical profile mismatch Lower calculated LogP and higher TPSA compared to benzohydrazide may alter solubility, permeability, and assay behavior.
Empirical validation required No published target-specific data exist for this compound; activity must be experimentally determined for each application.

Quantitative Differentiation from Closest Analogs


Reduced Lipophilicity Compared to Benzohydrazide and 4-Methoxybenzohydrazide

The methoxymethyl substituent significantly reduces the calculated octanol/water partition coefficient (LogP) relative to both unsubstituted benzohydrazide and 4‑methoxybenzohydrazide. This indicates higher polarity and potentially different membrane permeability or solubility profiles .

Lipophilicity (LogP)
In silico / Data to verify
0.44 vs 1.38–1.39
Higher polarity may influence aqueous solubility and assay conditions
In silico prediction; experimental verification recommended
Lipophilicity Druglikeness Physicochemical Properties

Increased Topological Polar Surface Area Versus Benzohydrazide

The introduction of the methoxymethyl group raises the topological polar surface area (TPSA) by approximately 9 Ų compared to the parent benzohydrazide. TPSA is a key descriptor for passive membrane permeability and oral bioavailability .

Polar Surface Area
In silico / Data to verify
64.35 Ų vs 55.12 Ų
Higher TPSA may alter hydrogen-bonding and target engagement
In silico prediction; confirm experimentally for specific targets
Polar Surface Area Hydrogen Bonding Bioavailability

Broad Substituent-Dependent Biological Activity Range

Benzohydrazide derivatives exhibit a wide spectrum of inhibitory activities that are exquisitely sensitive to the substituent pattern. In one study, 22 Schiff base adducts showed acetylcholinesterase IC₅₀ values ranging from 13.2 µM to 59.1 µM [1]. Another study reported urease inhibition with IC₅₀ values spanning 0.87 µM to 19.0 µM [2]. Hydrazones derived from 4‑(trifluoromethyl)benzohydrazide displayed acetylcholinesterase IC₅₀ values of 46.8–137.7 µM [3]. These data illustrate that even minor structural changes (e.g., methoxymethyl vs. methoxy vs. trifluoromethyl) can produce marked shifts in potency.

Substituent-dependent activity
Class-level inference
AChE IC₅₀ 13.2–59.1 µM urease 0.87–19.0 µM; 4-CF₃ hydrazones 46.8–137.7 µM
Activity strongly depends on substitution; requires target-specific validation
Class-level inference from published benzohydrazide series; not measured on this compound
Enzyme Inhibition Structure-Activity Relationship Benzohydrazide SAR

Purity and Storage Specifications for Research Procurement

Commercially available 4‑(methoxymethyl)benzohydrazide is typically supplied with a certified purity of ≥98% and requires storage sealed in a dry environment at 2–8 °C . These specifications are critical for ensuring reproducibility in sensitive experiments, and they may differ from the handling requirements of other benzohydrazide derivatives.

Purity & Storage
Specification review
≥98% purity
Lot-specific purity and storage at 2–8 °C impact reproducibility
Supplier datasheet; verify storage handling for sensitive experiments
Chemical Purity Storage Conditions Research Chemical Sourcing

Recommended Application Scenarios


Scaffold for Hydrazone and 1,3,4-Oxadiazole Synthesis

The hydrazide moiety of 4‑(methoxymethyl)benzohydrazide readily condenses with aldehydes or ketones to form hydrazones, which are versatile intermediates for further cyclization to 1,3,4‑oxadiazoles . The unique methoxymethyl substituent provides a handle for modulating lipophilicity and may enhance the drug‑like properties of the final products .

Building Block for Substituent-Dependent SAR Studies

Given the high sensitivity of benzohydrazide‑based enzyme inhibition to aromatic substitution (e.g., AChE IC₅₀ values varying from 13.2 µM to 59.1 µM [1]), 4‑(methoxymethyl)benzohydrazide is a valuable tool for probing structure‑activity relationships in medicinal chemistry campaigns. Its distinct LogP and TPSA values relative to methoxy or trifluoromethyl analogs make it suitable for comparative studies aimed at optimizing pharmacokinetic profiles.

Precursor for Metal-Coordinating Ligands

The hydrazide group can coordinate to transition metal ions, enabling the synthesis of metal‑organic frameworks or catalytically active complexes. The presence of the methoxymethyl group may influence the solubility and crystallinity of the resulting complexes, as suggested by the compound's lower LogP and higher TPSA compared to simpler benzohydrazides .

Probe for Solubility and Membrane Permeability Studies

With a calculated LogP of 0.44 and TPSA of 64.35 Ų, 4‑(methoxymethyl)benzohydrazide occupies a physicochemical space distinct from many other benzohydrazides. It can serve as a model compound in studies designed to correlate in silico descriptors with experimental solubility or permeability measurements, thereby aiding in the rational design of analogs with improved drug‑like properties.

Application
Selection Property
Validation Focus
Hydrazone & oxadiazole synthesis
Hydrazide condensation reactivity; methoxymethyl substitution effect
Purity and yield in condensation reactions
Structure-activity relationship studies
Substituent-dependent pharmacological profile
Target-specific inhibitory activity; comparative profiling against other benzohydrazides
Metal-coordination chemistry
Hydrazide metal-binding capacity; solubility influence
Complexation behavior and crystallinity assessment
Solubility & permeability profiling
Distinct LogP and TPSA compared to benzohydrazide
Experimental solubility and permeability correlation with in silico descriptors

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